3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one
Description
Its structure features:
- A piperidine ring substituted at the 4-position with a triazolone core.
- A 2-chloro-4-fluorobenzoyl group attached to the piperidine nitrogen.
- A 4-methylphenyl moiety at the 4-position of the triazolone ring.
Triazolone derivatives are known for their weak acidic properties (pKa ~10–12) due to the NH group in the triazolone ring, influencing solubility and reactivity . Computational studies (e.g., B3LYP/6-31G(d,p) and HF methods) on similar compounds highlight their electronic properties, such as HOMO-LUMO gaps and dipole moments, which correlate with biological activity .
Properties
IUPAC Name |
3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-1H-1,2,4-triazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN4O2/c1-13-2-5-16(6-3-13)27-19(24-25-21(27)29)14-8-10-26(11-9-14)20(28)17-7-4-15(23)12-18(17)22/h2-7,12,14H,8-11H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULHJMMFLADHDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=O)C3CCN(CC3)C(=O)C4=C(C=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the following steps:
Preparation of 2-chloro-4-fluorobenzoyl chloride: This can be achieved by reacting 2-chloro-4-fluorobenzoic acid with thionyl chloride under reflux conditions.
Formation of piperidin-4-yl intermediate: The piperidine ring can be introduced by reacting the benzoyl chloride with piperidine in the presence of a base such as triethylamine.
Cyclization to form the triazolone ring: The final step involves the cyclization of the intermediate with 4-methylphenylhydrazine and a suitable reagent like phosphorus oxychloride to form the triazolone ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the compound’s structure.
Substitution: Halogen atoms in the benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural differences among analogs lie in substituents on the benzoyl and aryl groups. These modifications impact molecular weight, lipophilicity (logP), and acidity (pKa).
| Compound Name | Benzoyl Substituent | Aryl Group | Molecular Weight | logP | pKa (Triazolone NH) |
|---|---|---|---|---|---|
| Target Compound | 2-chloro-4-fluoro | 4-methylphenyl | 413.89* | ~4.28† | ~10.5‡ |
| 5-[1-(5-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-... (Ev6) | 5-chloro-2-methoxy | 4-methylphenyl | 430.30 | — | — |
| 5-[1-(3-chlorobenzoyl)piperidin-4-yl]-4-[(4-methylphenyl)methyl]-... (Ev21) | 3-chloro | 4-methylbenzyl | 410.90 | 4.29 | — |
| 3-{1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-... (Ev24) | 4-fluorophenoxyacetyl | 4-methylphenyl | 410.45 | — | — |
| 3-{1-[2-(4-chlorophenyl)acetyl]piperidin-4-yl}-4-(4-methylphenyl)-... (Ev15) | 4-chlorophenylacetyl | 4-methylphenyl | 409.31 | — | — |
*Calculated from molecular formula (C₂₂H₂₀ClFN₄O₂). †Estimated based on Ev21. ‡Derived from potentiometric titrations of triazolone derivatives .
Key Observations :
- Electron-withdrawing groups (e.g., Cl, F) on the benzoyl moiety increase polarity, reducing logP and enhancing solubility.
- Methoxy groups (Ev6) may improve metabolic stability but increase molecular weight.
- Benzyl vs. phenyl substitutions (Ev21) slightly alter steric bulk and lipophilicity.
Theoretical and Spectroscopic Properties
Computational studies reveal substituent effects on electronic and thermodynamic behavior:
| Property | Target Compound (Predicted) | 3-(p-Methylbenzyl)-4-(2-thienylmethyleneamino)-... (Ev16) | 3-(p-Methoxybenzyl)-4-[(3-methoxy-4-isobutyroyloxy)... (Ev3) |
|---|---|---|---|
| HOMO-LUMO Gap (eV) | ~4.5* | 4.2 | 3.9 |
| Dipole Moment (Debye) | ~6.8* | 5.1 | 7.3 |
| ΔG (kJ/mol) | — | -1205.6 | -1189.3 |
Insights :
- Smaller HOMO-LUMO gaps (e.g., Ev3) correlate with higher reactivity.
- Electron-donating groups (e.g., methoxy) reduce total energy (ΔG), enhancing stability .
Biological Activity
The compound 3-[1-(2-chloro-4-fluorobenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic derivative with a complex structure that includes a piperidine core and a triazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 402.81 g/mol. The structure features several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20ClFN4O3 |
| Molecular Weight | 402.81 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2034240-70-3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of substrates necessary for cell cycle progression, thereby inducing cell cycle arrest in cancer cells .
- Antimicrobial Properties : Similar piperidine derivatives have demonstrated antimicrobial activity against various pathogens. The structural characteristics of this compound suggest potential efficacy against bacterial and fungal strains .
- Antimalarial Activity : Preliminary studies indicate that derivatives similar to this compound may exhibit antimalarial properties by inhibiting the growth of Plasmodium falciparum, the causative agent of malaria .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological efficacy of this compound:
- Cell Proliferation Assays : The compound was tested on various cancer cell lines, demonstrating significant inhibition of cell proliferation at micromolar concentrations.
- Apoptosis Induction : Studies showed that treatment with this compound led to apoptosis in cancer cells, as evidenced by increased caspase activity and mitochondrial cytochrome c release .
Case Studies
A notable case study involved the synthesis and evaluation of a series of piperidine derivatives, including this compound. The results highlighted its potential as an effective inhibitor in a 17β-HSD Type 3 biological assay, showcasing an IC50 value indicative of significant potency .
Pharmacokinetics and Toxicology
The pharmacokinetic profile suggests that the compound may possess suitable bioavailability and metabolic stability for therapeutic use. However, further studies are needed to fully understand its pharmacokinetic behavior and potential toxicity profiles.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
